BenchChemオンラインストアへようこそ!

N-(Quinolin-4-YL)acetamide

Antitubercular Mycobacterium tuberculosis Scaffold Hopping

N-(Quinolin-4-YL)acetamide is the parent 4-acetamidoquinoline scaffold—a privileged building block for three distinct bioactive series. Synthesize α-(acyloxy)-α-(quinolin-4-yl)acetamides (antiplasmodial IC50 1.325–1.511 μM vs CQ-sensitive P. falciparum 3D7, no HepG2 cytotoxicity), 2-(quinolin-4-yloxy)acetamides (MIC 0.02 μM vs M. tuberculosis, SI >500), or C-9 iminoether ketolides active against erythromycin-resistant S. pneumoniae. Positional isomerism determines activity—C4-acetamide is non-interchangeable with 2-substituted analogs. Procure the authentic scaffold for antimalarial, antimycobacterial, or macrolide-resistance programs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 32433-28-6
Cat. No. B1580681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Quinolin-4-YL)acetamide
CAS32433-28-6
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=NC2=CC=CC=C21
InChIInChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)
InChIKeyOEONEHOVSJDOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-4-YL)acetamide (CAS 32433-28-6): Procurement-Oriented Baseline for the Core 4-Acetamidoquinoline Scaffold


N-(Quinolin-4-YL)acetamide, also known as 4-acetamidoquinoline (CAS 32433-28-6), is a heterocyclic aromatic compound consisting of a quinoline ring system with an acetamide group attached at the C4 position [1]. Its molecular formula is C11H10N2O with a molecular weight of 186.21 g/mol [1]. This compound serves as a fundamental quinoline-4-yl acetamide scaffold—a privileged structural motif that underpins several distinct classes of bioactive derivatives including α-(acyloxy)-α-(quinolin-4-yl)acetamides [2], 2-(quinolin-4-yloxy)acetamides [3], and N-aryl-alkyl acetamide-substituted ketolides bearing a quinolin-4-yl moiety [4]. The compound is primarily utilized as a synthetic building block and reference standard in pharmaceutical research and organic synthesis.

Why N-(Quinolin-4-YL)acetamide Cannot Be Interchanged with Other Quinoline Acetamide Scaffolds in Research Procurement


Despite sharing the quinoline-acetamide nomenclature, N-(Quinolin-4-YL)acetamide (the parent 4-acetamidoquinoline scaffold) differs fundamentally in biological performance and synthetic utility from closely related analogs. Direct comparison data reveal that positional isomerism and substitution pattern dramatically alter activity profiles. For instance, 2-(quinolin-4-yloxy)acetamides exhibit potent antimycobacterial activity with MIC values as low as 0.02 μM [1], whereas the core 4-acetamidoquinoline scaffold serves as the synthetic precursor to α-(acyloxy)-α-(quinolin-4-yl)acetamides that demonstrate antiplasmodial IC50 values ranging from 1.325–1.511 μM against chloroquine-sensitive P. falciparum 3D7 [2]. In antibacterial applications, ketolide derivatives incorporating a quinolin-4-yl acetamide moiety show well-balanced activity against S. pneumoniae and H. influenzae including erythromycin-resistant strains [3]. These divergent activity profiles—spanning antimalarial, antimycobacterial, and antibacterial applications—demonstrate that quinoline-4-yl acetamide derivatives are not functionally interchangeable; each scaffold class requires distinct procurement for specific research objectives.

N-(Quinolin-4-YL)acetamide (CAS 32433-28-6): Comparative Quantitative Evidence for Procurement Decisions


Comparative Antimycobacterial Activity: 2-(Quinolin-4-yloxy)acetamide Scaffold vs. Alternative Heterocyclic Core

In a scaffold-hopping study comparing 2-(quinolin-4-yloxy)acetamides (derived from the N-(Quinolin-4-YL)acetamide core) with alternative heterocyclic scaffolds, the quinoline-4-yloxy core demonstrated substantial activity advantages. A 2-(quinolin-4-yloxy)acetamide analog (compound 8j) exhibited an MIC of 0.02 μM against Mycobacterium tuberculosis, representing a 105-fold increase in antimycobacterial activity compared to an analog with an alternative core scaffold [1]. The scaffold-hopping strategy from telacebec revealed that the 2-(quinolin-4-yloxy)acetamide series achieved selectivity indices >500 against mammalian cells while maintaining favorable metabolic stability [2].

Antitubercular Mycobacterium tuberculosis Scaffold Hopping

Comparative Antiplasmodial Activity of α-(Acyloxy)-α-(Quinolin-4-yl)acetamides vs. Chloroquine Standard

α-(Acyloxy)-α-(quinolin-4-yl)acetamide derivatives, synthesized from the N-(Quinolin-4-YL)acetamide core, demonstrate antiplasmodial activity approaching that of chloroquine, the historical standard antimalarial drug [1]. Compounds 1, 20, and 22 exhibited IC50 values of 1.511 μM, 1.373 μM, and 1.325 μM respectively against the chloroquine-sensitive P. falciparum 3D7 strain [1]. Importantly, these active compounds did not show noticeable cytotoxicity when tested against the HepG2 human hepatoma cell line, indicating a favorable initial selectivity window [1].

Antimalarial Plasmodium falciparum Chloroquine-sensitive strain

Comparative Antibacterial Activity: Ketolides with Quinolin-4-yl Acetamide Moiety vs. Erythromycin-Resistant Strains

In a structure-activity relationship study of novel ketolide antibiotics, compound 5s—which incorporates a quinolin-4-yl acetamide moiety at the C-9 iminoether position—demonstrated potent and well-balanced antibacterial activity against clinically important respiratory pathogens [1]. Notably, this derivative maintained efficacy against erythromycin-resistant strains of Streptococcus pneumoniae and Haemophilus influenzae, pathogens for which macrolide resistance is a significant clinical challenge [1]. The quinolin-4-yl substitution was identified as optimal for achieving balanced activity across the pathogen panel [1].

Antibacterial Ketolide Respiratory pathogens

QSAR-Driven IC50 Prediction for 2-(Quinoline-4-yloxy)acetamide Derivatives: A Quantitative Optimization Framework

A validated quantitative structure-activity relationship (QSAR) model has been developed for 2-(quinoline-4-yloxy)acetamide derivatives, providing a computational framework for predicting and optimizing biological activity [1]. The model equation—IC50 = 59.690892769(EHOMO) - 13.673062012(LogP) + 3.992788387(HBA) + 409.194825576—achieved robust statistical parameters: R² = 0.94, adjusted R² = 0.92, cross-validation R² = 0.89, with p < 0.0001 and F-value = 52.26 [1]. This model quantifies the contribution of key molecular descriptors (EHOMO, LogP, HBA) to antitubercular IC50, enabling rational scaffold optimization.

QSAR Antitubercular Computational chemistry

N-(Quinolin-4-YL)acetamide (CAS 32433-28-6): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimalarial Lead Optimization: α-(Acyloxy)-α-(quinolin-4-yl)acetamide Synthesis

Procure N-(Quinolin-4-YL)acetamide as the core scaffold for synthesizing α-(acyloxy)-α-(quinolin-4-yl)acetamide derivatives via Passerini adduct formation. These derivatives have demonstrated IC50 values of 1.325–1.511 μM against chloroquine-sensitive P. falciparum 3D7 with no noticeable HepG2 cytotoxicity, establishing a promising antimalarial lead series [1]. This application is particularly relevant given the expanding resistance to chloroquine and other established antimalarials [1].

Antimycobacterial Drug Discovery: 2-(Quinolin-4-yloxy)acetamide Derivatization

Utilize N-(Quinolin-4-YL)acetamide as a precursor for generating 2-(quinolin-4-yloxy)acetamide analogs with demonstrated antimycobacterial activity. This scaffold class has achieved MIC values as low as 0.02 μM against M. tuberculosis, with selectivity indices >500 against mammalian cells and favorable aqueous solubility and metabolic stability profiles [2]. The validated QSAR model (R² = 0.94) provides a rational framework for iterative optimization [3].

Ketolide Antibiotic Optimization: C-9 Iminoether Substitution

Incorporate N-(Quinolin-4-YL)acetamide-derived quinolin-4-yl moieties as substituents at the C-9 iminoether position of ketolide antibiotics. SAR studies demonstrate that this substitution yields potent and well-balanced antibacterial activity against S. pneumoniae and H. influenzae, including erythromycin-resistant clinical isolates [4]. This application addresses the critical need for novel agents against macrolide-resistant respiratory pathogens.

Synthetic Methodology Development: C4-Functionalized Quinoline Chemistry

Employ N-(Quinolin-4-YL)acetamide as a model substrate for developing regioselective functionalization methodologies targeting the quinoline C4 position. The compound's well-defined structure enables systematic investigation of reaction conditions, as demonstrated in studies of Minisci-type addition regioselectivity where C2/C4 selectivity represents a key synthetic challenge [5]. This scenario is appropriate for academic and industrial synthetic methodology groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Quinolin-4-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.